Cas no 1932682-16-0 (2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol)

2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol is a chiral amino alcohol derivative characterized by its cyclohexyl and diol functional groups. The compound's trans-2-hydroxycyclohexylamino moiety enhances its stereochemical specificity, making it valuable in asymmetric synthesis and catalysis. Its bifunctional structure—featuring both hydroxyl and amino groups—facilitates chelation and coordination with metal centers, supporting applications in ligand design. The 1,3-diol backbone contributes to solubility in polar solvents, improving reactivity in aqueous or protic environments. This compound is particularly useful in pharmaceutical intermediates and fine chemical synthesis, where its rigid cyclohexyl ring ensures controlled stereoselectivity. Its stability under mild conditions further underscores its utility in synthetic organic chemistry.
2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol structure
1932682-16-0 structure
Product name:2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol
CAS No:1932682-16-0
MF:C9H19NO3
MW:189.252063035965
CID:6007845
PubChem ID:102731332

2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol
    • 1,3-Propanediol, 2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-
    • AKOS040823053
    • 1932682-16-0
    • 2-{[(1S,2S)-2-hydroxycyclohexyl]amino}propane-1,3-diol
    • F6545-4442
    • 2-{[trans-2-hydroxycyclohexyl]amino}propane-1,3-diol
    • Inchi: 1S/C9H19NO3/c11-5-7(6-12)10-8-3-1-2-4-9(8)13/h7-13H,1-6H2/t8-,9-/m0/s1
    • InChI Key: KOKCZUGCDQTKEK-IUCAKERBSA-N
    • SMILES: C(O)C(N[C@H]1CCCC[C@@H]1O)CO

Computed Properties

  • Exact Mass: 189.13649347g/mol
  • Monoisotopic Mass: 189.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 72.7Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 399.8±42.0 °C(Predicted)
  • pka: 14.19±0.10(Predicted)

2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6545-4442-1g
2-{[trans-2-hydroxycyclohexyl]amino}propane-1,3-diol
1932682-16-0 95%+
1g
$201.0 2023-09-06
Life Chemicals
F6545-4442-5g
2-{[trans-2-hydroxycyclohexyl]amino}propane-1,3-diol
1932682-16-0 95%+
5g
$664.0 2023-09-06
Life Chemicals
F6545-4442-0.5g
2-{[trans-2-hydroxycyclohexyl]amino}propane-1,3-diol
1932682-16-0 95%+
0.5g
$190.0 2023-09-06
Life Chemicals
F6545-4442-10g
2-{[trans-2-hydroxycyclohexyl]amino}propane-1,3-diol
1932682-16-0 95%+
10g
$935.0 2023-09-06
Life Chemicals
F6545-4442-0.25g
2-{[trans-2-hydroxycyclohexyl]amino}propane-1,3-diol
1932682-16-0 95%+
0.25g
$180.0 2023-09-06
Life Chemicals
F6545-4442-2.5g
2-{[trans-2-hydroxycyclohexyl]amino}propane-1,3-diol
1932682-16-0 95%+
2.5g
$438.0 2023-09-06

Additional information on 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol

Introduction to 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol (CAS No. 1932682-16-0)

2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol, identified by its CAS number 1932682-16-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural motif with both a trans-cyclohexylamino group and a propane-1,3-diol backbone, has garnered attention for its potential applications in drug development and molecular recognition studies.

The structural integrity of 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol is characterized by its two hydroxyl groups positioned at the 1 and 3 positions of the propane chain, alongside an amine substituent attached to a trans-cyclohexyl ring. This configuration imparts distinctive physicochemical properties, including solubility characteristics and reactivity profiles, which make it a valuable candidate for various biochemical assays and synthetic applications.

In recent years, the pharmaceutical industry has shown increasing interest in molecules that incorporate cyclic amine functionalities due to their role in modulating enzyme interactions and receptor binding affinities. The trans configuration of the cyclohexyl ring in 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol contributes to steric constraints that can influence molecular interactions, making it a promising scaffold for designing selective pharmacophores.

One of the most compelling aspects of this compound is its potential as a chiral building block in asymmetric synthesis. The presence of multiple stereocenters allows for the creation of enantiomerically pure derivatives, which are often essential for achieving high efficacy and minimal side effects in therapeutic agents. Current research in this domain is exploring ways to leverage the chiral environment provided by 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol to develop novel catalysts and synthetic methodologies.

Moreover, the dual functionality of this compound—comprising both hydroxyl and amine groups—makes it an attractive intermediate for constructing more complex molecules via nucleophilic substitution reactions or Schiff base formations. Such transformations are pivotal in medicinal chemistry for generating derivatives with enhanced pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol in various biological systems with remarkable accuracy. Molecular dynamics simulations have revealed that this compound can interact with biological targets in ways that are consistent with its structural features, providing insights into its potential therapeutic applications. For instance, studies suggest that the hydroxyl groups may facilitate hydrogen bonding interactions with polar residues in protein active sites, while the amine moiety could engage in salt bridge formations or coordinate with metal ions.

The synthesis of 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol has been optimized through multi-step organic reactions involving cyclohexylation followed by hydroxylation and amination steps. Recent improvements in synthetic protocols have enhanced yield and purity, making large-scale production more feasible. These advancements are critical for translating laboratory discoveries into viable drug candidates.

In the context of drug discovery, 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol serves as a versatile intermediate that can be functionalized to produce a wide range of bioactive molecules. Researchers are currently exploring its utility in developing treatments for neurological disorders, where precise molecular interactions are paramount. Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

The compound’s unique structural features also make it an interesting candidate for material science applications. Its ability to form stable complexes with other molecules has been exploited in designing novel materials for drug delivery systems. For example, encapsulating 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol within biodegradable polymers has shown promise in controlled-release formulations, potentially improving therapeutic outcomes by maintaining sustained drug levels at target sites.

As research continues to uncover new applications for 2-{trans-2-hydroxycyclohexylamino}propane-1,3-diol, collaborations between academia and industry are becoming increasingly important. Such partnerships facilitate the rapid translation of basic research findings into clinical candidates, ensuring that compounds like this one reach patients who could benefit from their therapeutic potential.

The future prospects for this compound are bright, with ongoing investigations focusing on expanding its synthetic toolbox and exploring novel biological activities. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, researchers aim to accelerate the discovery process and bring new treatments to market more efficiently.

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